molecular formula C16H26O7 B230154 p-Dodecylbenzyl chloride CAS No. 104-37-0

p-Dodecylbenzyl chloride

Cat. No.: B230154
CAS No.: 104-37-0
M. Wt: 294.9 g/mol
InChI Key: HXNZYJWGJDFBHG-UHFFFAOYSA-N
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Description

p-Dodecylbenzyl chloride is an organic compound with the molecular formula C19H31Cl. It is a member of the alkylbenzyl chloride family, characterized by a long dodecyl chain attached to a benzyl chloride moiety. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecylbenzene with thionyl chloride or phosphorus trichloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the chlorination of dodecylbenzene in the presence of a catalyst, followed by purification steps to isolate the desired product. The use of continuous flow reactors allows for better control over reaction conditions and higher yields.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The benzylic position in this compound is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction Reactions: Reduction of this compound can yield the corresponding dodecylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: p-Dodecylbenzyl alcohol, p-Dodecylbenzyl amine.

    Oxidation: p-Dodecylbenzoic acid.

    Reduction: p-Dodecylbenzyl alcohol.

Scientific Research Applications

p-Dodecylbenzyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants, detergents, and other organic compounds.

    Biology: Employed in the study of membrane permeability and interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and additives.

Mechanism of Action

The mechanism of action of p-Dodecylbenzyl chloride involves its reactivity as an alkylating agent. The compound can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is primarily due to the presence of the benzylic chloride group, which is highly susceptible to nucleophilic attack. The long dodecyl chain also imparts surfactant properties, allowing the compound to interact with lipid membranes and alter their permeability.

Comparison with Similar Compounds

    2-Dodecylbenzyl chloride: Similar structure but with the dodecyl chain attached to the ortho position of the benzyl chloride.

    Benzyl chloride: Lacks the long dodecyl chain, making it less hydrophobic and less effective as a surfactant.

    p-Dodecylbenzoic acid: An oxidation product of p-Dodecylbenzyl chloride with different chemical properties.

Uniqueness: this compound is unique due to its combination of a reactive benzylic chloride group and a long hydrophobic dodecyl chain. This dual functionality makes it a valuable compound in both organic synthesis and industrial applications, particularly in the formulation of surfactants and detergents.

Properties

IUPAC Name

1-(chloromethyl)-4-dodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-16H,2-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNZYJWGJDFBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950782
Record name 1-(Chloromethyl)-4-dodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-37-0, 28061-21-4
Record name p-Dodecylbenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-dodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-DODECYLBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YWB85O81H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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